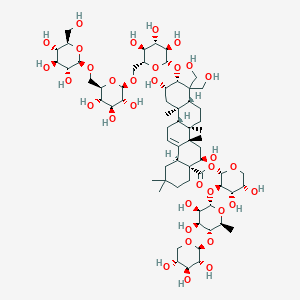

Platycoside G1

Descripción

Platycoside G1 is a natural product found in Platycodon grandiflorus with data available.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBMWMLXRNXHHQ-ONYRRNLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Evaluation of Platycoside G1 from Platycodon grandiflorum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) derived from the roots of Platycodon grandiflorum, has emerged as a compound of significant interest within the scientific community due to its potent antioxidant and potential anti-inflammatory properties. This document provides an in-depth technical overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols for its extraction, purification, and quantification, as well as for the assessment of its biological activities. Furthermore, this guide presents key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.

Introduction

Platycodon grandiflorum, commonly known as the balloon flower, has a long history of use in traditional Asian medicine for treating a variety of ailments, including bronchitis, asthma, and tonsillitis. The therapeutic effects of its root are largely attributed to a class of compounds known as platycosides, which are oleanane-type triterpenoid saponins (B1172615). Among these, this compound (also known as deapi-platycoside E) has been identified as a noteworthy constituent with significant biological activity.[1][2] This guide focuses specifically on the scientific journey of this compound, from its natural source to its potential mechanisms of action.

Discovery and Initial Characterization

This compound is a naturally occurring triterpenoid saponin found in the roots of Platycodon grandiflorum.[1] Its discovery and characterization have been facilitated by modern analytical techniques, which have allowed for the separation and identification of numerous individual saponins from the complex mixture present in the plant extract.[2] The structure of this compound has been elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]

Isolation and Purification of this compound

The isolation of this compound from Platycodon grandiflorum root involves a multi-step process designed to separate it from other saponins and plant metabolites. The following protocol is a composite of established methods for the purification of platycosides.[2][5][6]

Experimental Protocol: Isolation and Purification

3.1.1. Plant Material and Initial Extraction

-

Preparation of Plant Material: Dried roots of Platycodon grandiflorum are ground into a fine powder.

-

Aqueous Extraction: The powdered root material is extracted with distilled water. The ratio of plant material to solvent and the extraction temperature and duration can be optimized; for instance, a 1:10 ratio (w/v) at 90°C for 6 hours has been reported for general platycoside extraction.

-

Filtration and Concentration: The aqueous extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude aqueous extract.

3.1.2. Solvent Partitioning and Fractionation

-

Defatting: The crude aqueous extract is redissolved in distilled water and partitioned against diethyl ether in a separatory funnel to remove non-polar compounds and lipids. The aqueous layer is retained.

-

Saponin Enrichment: The aqueous layer is then subjected to extraction with water-saturated n-butanol. This step selectively partitions the saponins, including this compound, into the n-butanol phase. The n-butanol fractions are collected and combined.

-

Solvent Evaporation: The n-butanol is removed under reduced pressure to yield a saponin-enriched fraction.

3.1.3. Chromatographic Purification

-

Column Chromatography: The saponin-enriched fraction is subjected to column chromatography on a C18 reversed-phase column. A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water) and gradually increasing the proportion of a less polar solvent (e.g., acetonitrile (B52724) or methanol).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column.[5] A suitable mobile phase, such as a gradient of methanol (B129727) and water, is used to achieve high purity.[5] The effluent is monitored by a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).[3][5]

-

Final Product: The purified this compound fraction is collected, and the solvent is evaporated to yield the final product as a white, amorphous powder. The purity is confirmed by analytical HPLC.[1]

Diagram of the Isolation and Purification Workflow for this compound

Quantitative Data and Purity Analysis

The yield of this compound can vary depending on the source of the plant material and the extraction method employed. One study reported a concentration of 292.56 ± 14.26 μg/g in a water extract of Platycodon grandiflorum root. Through preparative HPLC, a purity of >98% can be achieved for isolated platycosides.[5]

| Parameter | Method | Result | Reference |

| Concentration in Water Extract | HPLC-UVD | 292.56 ± 14.26 μg/g | [7] |

| Achievable Purity | Preparative HPLC | >98% | [5] |

Table 1: Quantitative Analysis of this compound

Biological Activities and Experimental Protocols

This compound has demonstrated potent antioxidant and anti-inflammatory activities. The following sections detail the experimental protocols used to evaluate these effects.

Antioxidant Activity

4.1.1. DPPH Radical Scavenging Assay The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[8]

Experimental Protocol:

-

A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Various concentrations of this compound are prepared in a suitable solvent (e.g., methanol or DMSO).

-

A small volume of each this compound solution is added to the DPPH solution in a 96-well plate or cuvette.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be assessed in vitro using macrophage cell lines such as RAW 264.7 or NR8383 cells stimulated with lipopolysaccharide (LPS).[10][11]

Experimental Protocol:

-

Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in plates and pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).

-

Nitric Oxide (NO) Production Assay: The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[10]

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

-

Western Blot Analysis: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB and MAPK signaling pathways are analyzed in cell lysates by Western blotting.[11]

| Assay | Cell Line | Stimulant | Measured Parameters |

| Anti-inflammatory | RAW 264.7 or NR8383 | LPS | NO, TNF-α, IL-6, IL-1β, iNOS, COX-2 |

Table 2: In Vitro Anti-inflammatory Assay Parameters

Signaling Pathways Modulated by this compound

Research on platycosides, including Platycodin D, a structurally related saponin, suggests that their biological effects are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.[12][13]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). Platycosides have been shown to activate this pathway, leading to an enhanced cellular antioxidant defense.[12]

Diagram of the Nrf2/HO-1 Signaling Pathway Activation

NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinases (MAPKs) are crucial signaling pathways that regulate the expression of pro-inflammatory genes. Studies on P. grandiflorum extracts and related saponins have demonstrated their ability to inhibit the activation of these pathways, thereby reducing the production of inflammatory mediators.[7][11][14]

Diagram of the Inhibition of NF-κB and MAPK Signaling Pathways

Conclusion

This compound, a triterpenoid saponin from Platycodon grandiflorum, presents a promising profile as a bioactive natural product. Its potent antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2/HO-1 and NF-κB/MAPK signaling pathways, underscore its potential for further investigation in the context of diseases characterized by oxidative stress and inflammation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Platycoside G1: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, also known as Deapi-platycoside E, is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum (Jacq.) A.DC., a perennial flowering plant widely used in traditional Asian medicine.[1] As a member of the platycoside family, this compound has garnered interest within the scientific community for its potential pharmacological activities, including antioxidant and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental protocols and an exploration of its potential mechanisms of action.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical structure has been elucidated through spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Deapi-platycoside E | [1] |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [2] |

| Molecular Weight | 1417.49 g/mol | [2] |

| CAS Number | 849758-42-5 | [2] |

| Appearance | White to off-white solid | [2] |

| Botanical Source | Platycodon grandiflorum (Jacq.) A.DC. | [1] |

Table 2: Spectroscopic Data for this compound (Deapi-platycoside E)

Due to the limited availability of published, fully assigned NMR data specifically for this compound in readily accessible formats, a detailed table of ¹H and ¹³C NMR assignments is not included in this version of the guide. The structural elucidation of this compound and related compounds is typically achieved through a combination of 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.[3][4] Researchers are advised to consult specialized publications for detailed spectral assignments.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the roots of Platycodon grandiflorum is a multi-step process involving extraction and chromatographic separation. While a specific protocol for this compound is not detailed in the readily available literature, a general procedure for the isolation of platycosides can be adapted.

Objective: To isolate and purify this compound from the dried roots of Platycodon grandiflorum.

Materials and Reagents:

-

Dried and powdered roots of Platycodon grandiflorum

-

n-Butanol

-

Water

-

Silica (B1680970) gel for column chromatography

-

Reversed-phase C18 silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol (B129727), water, acetonitrile)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Macerate the powdered roots of Platycodon grandiflorum with 70% ethanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-butanol.

-

Collect the n-butanol fraction, which will be enriched with saponins (B1172615), and concentrate it to dryness.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol-water.

-

Monitor the fractions using TLC and pool fractions containing compounds with similar Rf values.

-

-

Reversed-Phase Chromatography:

-

Further purify the saponin-rich fractions on a reversed-phase C18 column using a methanol-water or acetonitrile-water gradient.

-

-

Preparative HPLC:

-

For final purification, subject the fractions containing this compound to preparative HPLC on a C18 column to yield the pure compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Activity Assays

Objective: To determine the free radical scavenging activity of this compound.

Materials and Reagents:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of this compound and ascorbic acid in the same solvent.

-

-

Assay:

-

In a 96-well plate, add a specific volume of each concentration of this compound or ascorbic acid to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group with the solvent and DPPH solution only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials and Reagents:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitrite (B80452) determination)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cytotoxicity assay

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cytotoxicity Assay (MTT):

-

Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay to ensure that any observed reduction in NO is not due to cell death.

-

-

NO Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and an LPS-only group.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

-

-

Calculation:

-

Calculate the percentage of NO inhibition compared to the LPS-only group.

-

Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the LPS-induced NO production.

-

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Materials and Reagents:

-

This compound (Deapi-platycoside E)

-

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, XF498, HCT-15)

-

Appropriate cell culture medium and supplements

-

MTT or Sulforhodamine B (SRB) assay reagents

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture the selected cancer cell lines in their respective recommended media and conditions.

-

-

Cytotoxicity Assay:

-

Seed the cells in 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, assess cell viability using either the MTT or SRB assay following standard protocols.

-

-

Calculation:

-

Calculate the percentage of cell growth inhibition for each concentration compared to untreated control cells.

-

Determine the ED₅₀ (or IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Table 3: Cytotoxic Activity of Deapi-platycoside E (this compound)

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |

| A549 | Non-small cell lung | >20 | [5] |

| SK-OV-3 | Ovary | >20 | [5] |

| SK-MEL-2 | Melanoma | >20 | [5] |

| XF498 | Central Nervous System | >20 | [5] |

| HCT-15 | Colon | >20 | [5] |

Note: The available data indicates that Deapi-platycoside E did not exhibit significant cytotoxic activity (ED₅₀ > 20 µg/mL) against the tested cell lines under the specific experimental conditions of the cited study.[5]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on crude extracts of Platycodon grandiflorum and other related platycosides, such as Platycodin D, provide insights into potential mechanisms of action that may be relevant to this compound. These saponins have been shown to influence key signaling cascades involved in inflammation and cancer.

Potential Involvement in Anti-inflammatory Signaling

Extracts of Platycodon grandiflorum containing various platycosides have been shown to inhibit the production of pro-inflammatory mediators by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-stimulated macrophages.[6][7] It is plausible that this compound contributes to these anti-inflammatory effects by interfering with these key inflammatory cascades, leading to a reduction in the expression of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Potential Involvement in Anti-Cancer Signaling

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[8] Some saponins from Platycodon grandiflorum have been reported to exert anti-cancer effects by inhibiting the PI3K/Akt pathway.[9] While the direct effect of this compound on this pathway has not been definitively established, its structural similarity to other bioactive platycosides suggests that it might also interfere with this pro-survival signaling cascade, potentially leading to the inhibition of cancer cell growth and induction of apoptosis. However, as indicated by the available cytotoxicity data, the anti-cancer effects of this compound may be cell-line specific and require further investigation.

Conclusion

This compound is a triterpenoid saponin from Platycodon grandiflorum with demonstrated antioxidant properties and potential, albeit modest, cytotoxic activity against certain cancer cell lines. While detailed mechanistic studies and comprehensive spectroscopic data for this compound are still emerging, the information available for related platycosides suggests that its biological activities may be mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and natural product chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Platycoside O, a New Triterpenoid Saponin from the Roots of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of a new saponin and cytotoxic effect of saponins from the root of Platycodon grandiflorum on human tumor cell lines. | Semantic Scholar [semanticscholar.org]

- 6. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of a new saponin and cytotoxic effect of saponins from the root of Platycodon grandiflorum on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Platycoside G1: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Traditionally used in Eastern medicine for a variety of ailments, recent scientific investigations have begun to elucidate the specific molecular mechanisms and therapeutic potential of its purified constituents.[2][3] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its therapeutic activities, underlying signaling pathways, and the experimental methodologies used for its characterization. All quantitative data has been summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective properties. While much of the research has been conducted on extracts of Platycodon grandiflorum or its more abundant saponins (B1172615) like Platycodin D, the available data for this compound points to its contribution to the overall therapeutic efficacy of the plant.

Antioxidant Activity

This compound, also referred to as Deapi-platycoside E, has been identified as a potent antioxidant.[1][4][5][6] The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, a property that is fundamental to its protective effects against cellular damage.

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound/Extract | Assay | Result | Source |

|---|---|---|---|

| This compound (Deapioplatycoside E) | Total Oxidant Scavenging Capacity (TOSC) - Peroxynitrite | 1.27-fold of Glutathione (GSH) | [6] |

| This compound (Deapioplatycoside E) | Total Oxidant Scavenging Capacity (TOSC) - Peroxyl Radicals | Lower than Platycodin D, Polygalacic acid, and Platycodigenin | [6] |

| Platycodon grandiflorum extract | DPPH Radical Scavenging Activity | Dose-dependent increase | [2] |

| Platycodon grandiflorum extract | ABTS Radical Scavenging Activity | Dose-dependent increase |[2] |

Anti-Inflammatory and Neuroprotective Effects

Chronic inflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. While direct studies on this compound are limited, research on Platycodon grandiflorum water extract (PGW), in which this compound is a notable component (292.56 ± 14.26 μg/g extract), reveals significant anti-inflammatory and neuroprotective potential.[2][7]

In a study utilizing Aβ25-35-induced inflammation in BV2 microglia cells, PGW demonstrated a significant, dose-dependent inhibition of nitric oxide (NO) production.[2][7] Furthermore, the extract effectively suppressed the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[7][8] Mechanistically, these effects are attributed to the attenuation of the MAPK (JNK, ERK, p38) and NF-κB signaling pathways.[2][7]

Table 2: Anti-inflammatory Effects of Platycodon grandiflorum Water Extract (PGW)

| Treatment | Concentration | Effect | Target | Cell Line | Source |

|---|---|---|---|---|---|

| PGW | 50 μg/mL | 30.4% reduction in NO production | Nitric Oxide | Aβ25-35-induced BV2 microglia | [2][7] |

| PGW | 100 μg/mL | 36.7% reduction in NO production | Nitric Oxide | Aβ25-35-induced BV2 microglia | [2][7] |

| PGW | 200 μg/mL | 61.2% reduction in NO production | Nitric Oxide | Aβ25-35-induced BV2 microglia | [2][7] |

| PGW | 50 μg/mL | 20% reduction in IL-1β production | IL-1β | Aβ25-35-induced BV2 microglia | [8] |

| PGW | 100 μg/mL | 28% reduction in IL-1β production | IL-1β | Aβ25-35-induced BV2 microglia | [8] |

| PGW | 200 μg/mL | 44% reduction in IL-1β production | IL-1β | Aβ25-35-induced BV2 microglia | [8] |

| PGW | 50 μg/mL | 22% reduction in IL-6 production | IL-6 | Aβ25-35-induced BV2 microglia | [8] |

| PGW | 100 μg/mL | 35% reduction in IL-6 production | IL-6 | Aβ25-35-induced BV2 microglia | [8] |

| PGW | 200 μg/mL | 58% reduction in IL-6 production | IL-6 | Aβ25-35-induced BV2 microglia |[8] |

The inhibition of the NF-κB pathway by Platycodon grandiflorum saponins involves the suppression of IKKα/β and IκBα phosphorylation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[9][10] This action subsequently downregulates the expression of target inflammatory genes.

Similarly, the MAPK signaling cascade, which plays a crucial role in cellular responses to external stimuli, is modulated by Platycodon grandiflorum saponins. This modulation involves the inhibition of the phosphorylation of key kinases such as JNK, ERK, and p38, ultimately leading to a reduction in the inflammatory response.

Anti-Cancer Potential

While the anti-cancer properties of Platycodon grandiflorum are more extensively documented for saponins like Platycodin D, the presence of this compound in active fractions suggests a potential role in this therapeutic area. Studies on butanol fractions of P. grandiflorum, which are enriched with platycosides, have shown induction of autophagic cell death in human lung carcinoma cells (A549). This effect is mediated through the modulation of the AMPK/mTOR/AKT and MAPK signaling pathways.[10]

Table 3: Anti-Cancer Activity of Platycodin D (as a reference for potential this compound activity)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Source |

|---|---|---|---|---|

| PC-3 | Prostate Cancer | 11.16 - 26.13 | 48 | [11] |

| DU145 | Prostate Cancer | 11.16 - 26.13 | 48 | [11] |

| LNCaP | Prostate Cancer | 11.16 - 26.13 | 48 | [11] |

| Caco-2 | Intestinal Cancer | 24.6 | Not Specified | [12][13] |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 | 24 | [12][13] |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 |[12][13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the analysis and evaluation of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) for Platycoside Analysis

A common method for the qualitative and quantitative analysis of platycosides, including this compound, is HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[9][14]

-

Instrumentation: Hitachi L-6000 or equivalent HPLC system with a Sedex 75 ELSD and a SIL-9A auto-injector.[9]

-

Column: Zorbax SB-Aq C18 column (150 mm × 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient of water (Eluent A) and acetonitrile (B52724) (Eluent B).[9]

-

0–6 min: 10–15% B

-

6–50 min: 15–25% B

-

50–70 min: 25–70% B

-

70–80 min: 70–100% B

-

Followed by an 8-minute equilibration with 10% B.

-

-

Flow Rate: 1 mL/min.[9]

-

Detector: ELSD with a drift tube temperature of 70 °C and a nitrogen flow rate of 2.5 bar.[1]

In Vitro Cell Viability Assays (MTT and CCK-8)

To assess the cytotoxic or cytostatic effects of this compound, MTT or CCK-8 assays are commonly employed.[15][16][17][18]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired exposure time (e.g., 24, 48, 72 hours).[15]

-

Reagent Addition:

-

MTT Assay: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[17][18]

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[15]

-

-

Absorbance Measurement: Read the absorbance at 570 nm for the MTT assay and 450 nm for the CCK-8 assay using a microplate reader.[15][17]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a standard method to quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[5][8]

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[5]

-

Blocking: Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.[5]

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.[5]

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect the expression and phosphorylation status of proteins in signaling pathways like MAPK and NF-κB.[4][8][12][19][20]

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, p-ERK, p-p38, p-IκBα, p-NF-κB p65) overnight at 4°C.[8]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[8]

Conclusion and Future Directions

This compound, a triterpenoid saponin from Platycodon grandiflorum, exhibits promising therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory activities. While current research provides a foundational understanding of its effects, primarily through studies of the whole plant extract, there is a clear need for more focused investigations on the purified compound. Future research should aim to:

-

Determine specific IC50 and EC50 values for this compound in various in vitro models of inflammation, neurodegeneration, and cancer.

-

Elucidate the precise molecular interactions of this compound with components of the MAPK and NF-κB signaling pathways.

-

Conduct in vivo studies in animal models to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound for specific disease indications.

-

Explore the synergistic effects of this compound with other platycosides and therapeutic agents.

A more in-depth understanding of the pharmacological profile of this compound will be instrumental in unlocking its full potential as a novel therapeutic agent for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Saponins derived from the roots of Platycodon grandiflorum inhibit HT-1080 cell invasion and MMPs activities: regulation of NF-kappaB activation via ROS signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.bcm.edu [cdn.bcm.edu]

- 5. Cytokine Elisa [bdbiosciences.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. Platycodon grandiflorum Saponins Ameliorate Cisplatin-Induced Acute Nephrotoxicity through the NF-κB-Mediated Inflammation and PI3K/Akt/Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. img.abclonal.com [img.abclonal.com]

- 13. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. origene.com [origene.com]

- 20. 7tmantibodies.com [7tmantibodies.com]

In Vitro Antioxidant Capacity of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has demonstrated significant potential as a potent antioxidant agent. This technical guide provides a comprehensive overview of the available scientific data on the in vitro antioxidant capacity of this compound and related saponins (B1172615). While direct quantitative data for purified this compound is limited in publicly available literature, this document synthesizes findings from studies on closely related compounds and extracts to provide a robust understanding of its potential mechanisms and efficacy. This guide includes a summary of quantitative data, detailed experimental protocols for key antioxidant assays, and visualizations of relevant signaling pathways to support further research and development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

This compound, also known as Deapi-platycoside E, is a prominent saponin found in Platycodon grandiflorum[1][2][3][4]. Saponins from this plant have been traditionally used in herbal medicine and are now being investigated for their diverse pharmacological activities, including their antioxidant properties[4][5]. This guide focuses on the in vitro evidence of this compound's antioxidant capacity.

Quantitative Antioxidant Data

Direct quantitative data, such as IC50 values from DPPH, ABTS, or FRAP assays for isolated this compound, are not extensively reported in the available scientific literature. However, studies on extracts of Platycodon grandiflorum and other purified saponins from the plant provide valuable insights into its potential antioxidant efficacy.

Table 1: Antioxidant Activity of Platycodon grandiflorum Extracts and Related Saponins

| Sample | Assay | Key Findings | Reference |

| Platycodon grandiflorum Water Extract (PGW) | Cellular Antioxidant Activity (CAA) | PGW (containing 292.56 ± 14.26 µg/g this compound) demonstrated significant inhibition of nitric oxide (NO) production in Aβ25-35-induced BV2 microglia cells, with reductions of 30.4%, 36.7%, and 61.2% at concentrations of 50, 100, and 200 μg/mL, respectively. | [1][2] |

| Platycodon grandiflorum Extract (PGE) | DPPH Radical Scavenging | PGE exhibited a dose-dependent increase in DPPH radical scavenging activity. | [6][7] |

| Platycodon grandiflorum Extract (PGE) | ABTS Radical Scavenging | PGE showed a dose-dependent increase in ABTS radical scavenging activity. | [6][7] |

| Butanol fraction of P. grandiflorum aerial parts | DPPH Radical Scavenging | Showed 91.31% scavenging activity at a concentration of 10 mg/ml. | [8] |

| Butanol fraction of P. grandiflorum aerial parts | ABTS Radical Scavenging | Showed 99.62% scavenging activity at a concentration of 10 mg/ml. | [8] |

| Butanol fraction of P. grandiflorum aerial parts | FRAP | Showed a 1.29% increase in reducing power at a concentration of 10 mg/ml. | [8] |

| Platycodin D (a related saponin) | Total Oxidant-Scavenging Capacity (TOSC) | Exhibited the highest TOSC value against peroxyl radicals among several tested platycosides. | [6] |

Note: The data presented for extracts and other saponins serve as a comparative reference for the potential antioxidant capacity of this compound.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be applied to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

-

Reaction: Add a specific volume of the this compound solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent.

-

Reaction: Add a specific volume of the this compound solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Sample Preparation: Prepare a series of concentrations of this compound.

-

Reaction: Add the this compound solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at a wavelength of around 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of Fe²⁺.

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound is still emerging, studies on the closely related saponin, Platycodin D, strongly suggest that a key mechanism of antioxidant action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway[9]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Furthermore, extracts from Platycodon grandiflorum have been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critically involved in the inflammatory response often associated with oxidative stress[10][11]. It is plausible that this compound contributes to these effects, thereby exerting a dual antioxidant and anti-inflammatory action.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General workflow for DPPH, ABTS, and FRAP antioxidant assays.

Postulated Nrf2/ARE Signaling Pathway for this compound

Caption: Postulated activation of the Nrf2/ARE pathway by this compound.

Conclusion

The available evidence strongly suggests that this compound possesses significant in vitro antioxidant properties. While direct quantitative data for the purified compound is sparse, studies on related saponins and extracts of Platycodon grandiflorum indicate its potential to scavenge free radicals and reduce oxidative stress. The likely mechanism of action involves the modulation of key cellular signaling pathways, most notably the activation of the Nrf2-ARE pathway. Further research is warranted to elucidate the precise quantitative antioxidant capacity of this compound and to confirm its effects on specific signaling cascades. The experimental protocols and mechanistic insights provided in this guide offer a foundation for such future investigations, which could ultimately support the development of this compound as a novel therapeutic agent for oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09443A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Platycoside G1: A Technical Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has emerged as a compound of significant interest in the field of pharmacology due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating key anti-inflammatory pathways. It details the compound's effects on the production of inflammatory mediators, delves into the underlying signaling cascades, and provides established experimental protocols for the investigation of its bioactivity. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for effective and safe anti-inflammatory agents is a continuous endeavor in pharmaceutical research.

Platycodon grandiflorum, commonly known as the balloon flower, has a long history of use in traditional Asian medicine for treating various inflammatory conditions. Its roots are rich in a class of compounds known as platycosides, which are oleanane-type triterpenoid saponins. Among these, this compound has garnered attention for its potential to modulate inflammatory responses. This guide focuses specifically on the molecular mechanisms through which this compound exerts its anti-inflammatory effects.

Effects on Inflammatory Mediators

This compound has been shown to modulate the production of several key mediators of the inflammatory response. The available quantitative data, primarily from studies on the whole extract of Platycodon grandiflorum (PGW), provides a strong indication of the potential efficacy of its constituent saponins, including this compound.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. While it is essential for host defense, its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Studies on PGW have demonstrated a significant dose-dependent inhibition of NO production in stimulated immune cells.

| Compound/Extract | Cell Line | Stimulant | Concentration | NO Inhibition (%) | Reference |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 50 µg/mL | 30.4% | [1] |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 100 µg/mL | 36.7% | [1] |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 200 µg/mL | 61.2% | [1] |

Suppression of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are central to the initiation and amplification of the inflammatory cascade. Research indicates that extracts of Platycodon grandiflorum can effectively suppress the production of these cytokines.

| Compound/Extract | Cell Line | Stimulant | Concentration | Cytokine | Inhibition (%) | Reference |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 50 µg/mL | IL-1β | 20% | [1] |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 100 µg/mL | IL-1β | 28% | [1] |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 200 µg/mL | IL-1β | 44% | [1] |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 50 µg/mL | IL-6 | 22% | [1] |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 100 µg/mL | IL-6 | 35% | [1] |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 200 µg/mL | IL-6 | 58% | [1] |

| PGW | BV2 microglia | Aβ₂₅₋₃₅ | 200 µg/mL | TNF-α | Significant Inhibition | [1] |

Downregulation of iNOS and COX-2 Expression

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players in the inflammatory process, responsible for the production of NO and prostaglandins, respectively. Saponins from Platycodon grandiflorum have been shown to inhibit the expression of both iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages, an effect mediated through the suppression of NF-κB activation[2].

Core Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound and related compounds are primarily attributed to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or amyloid-beta (Aβ), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Extracts of Platycodon grandiflorum have been demonstrated to inhibit the activation of the NF-κB pathway by reducing the phosphorylation of both the p65 subunit and IκBα in a concentration-dependent manner[1][3]. This inhibitory action effectively halts the downstream cascade leading to the production of inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, is another critical regulator of inflammatory responses. The activation of these kinases through phosphorylation leads to the activation of transcription factors that control the expression of pro-inflammatory genes.

Studies have shown that Platycodon grandiflorum extract can attenuate the activation of the JNK, ERK, and p38 MAPK pathways in response to inflammatory stimuli, as evidenced by a concentration-dependent decrease in the phosphorylation levels of these proteins[1][4].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Anti-Tumor Effects of Platycoside G1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the direct anti-tumor effects of Platycoside G1 (PG1) is currently limited. The majority of research on the anti-cancer properties of saponins (B1172615) from Platycodon grandiflorum has focused on Platycodin D (PD), a closely related and abundant triterpenoid (B12794562) saponin (B1150181). This guide presents the available data on PG1's biological activities relevant to cancer and extensively reviews the well-documented anti-tumor mechanisms of Platycodin D to serve as a foundational reference for future research into this compound.

Part 1: Direct Biological Insights into this compound

Preliminary studies have investigated this compound, a natural triterpenoid saponin found in Platycodon grandiflorum, for its biological activities that are highly relevant to cancer biology, such as the regulation of cellular senescence and autophagy.

Inhibition of Hepatocyte Senescence via Autophagy Regulation

A key study indicates that this compound can inhibit cellular senescence in hepatocytes, primarily through the regulation of autophagy[1]. Cellular senescence is a state of irreversible cell cycle arrest that can paradoxically contribute to tumor progression through the senescence-associated secretory phenotype (SASP). Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis; its dysregulation is a hallmark of cancer[2][3].

The study found that PG1 exerts a specific inhibitory effect on the senescent phenotype of hepatocytes and that this action is linked to its ability to modulate autophagy[1]. Furthermore, metabolic analysis revealed that PG1 enhances aerobic glycolysis while inhibiting mitochondrial metabolism[1]. This modulation of fundamental cellular processes underscores its potential as a therapeutic agent in age-related diseases and cancer.

Part 2: Hypothesized Anti-Tumor Mechanisms (Based on Platycodin D)

Given the structural similarities among saponins from P. grandiflorum, the well-documented anti-tumor mechanisms of Platycodin D provide a strong hypothetical framework for this compound. PD has been shown to combat cancer through multiple mechanisms, including inducing apoptosis, cell cycle arrest, and modulating autophagy[4].

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. PD has been shown to induce apoptosis in a wide range of cancer cells, including glioma, prostate, and non-small cell lung cancer[5][6][7].

-

Intrinsic (Mitochondrial) Pathway: PD disrupts mitochondrial integrity by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases (e.g., Caspase-3), ultimately leading to cell death[5][6].

-

Extrinsic (Death Receptor) Pathway: Some studies suggest PD can upregulate death receptors like Fas, initiating apoptosis through caspase-8 activation[8].

-

ROS-Mediated Apoptosis: PD can induce the generation of reactive oxygen species (ROS), which act as upstream signaling molecules to trigger apoptosis through pathways like JNK/AP-1/PUMA and by inactivating pro-survival pathways like PI3K/Akt/mTOR[6][7].

Induction of Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. PD has been shown to halt this progression, primarily by inducing cell cycle arrest at the G0/G1 phase in gastric, prostate, and gallbladder cancer cells[9][10][11].

This G1 arrest is often mediated by:

-

Upregulation of p21: PD increases the expression of p21, a cyclin-dependent kinase (CDK) inhibitor[9].

-

Downregulation of G1-Phase Proteins: p21 subsequently inhibits the activity of CDK2, CDK4, and CDK6, and reduces the levels of Cyclin E1. This prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, growth-suppressive state and thus blocking entry into the S phase[9].

Part 3: Quantitative Data Summary (Platycodin D)

The following tables summarize quantitative data from studies on Platycodin D, which can serve as a benchmark for designing experiments with this compound.

Table 1: IC50 Values of Platycodin D in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | 48 | [10][12] |

| BEL-7402 | Hepatocellular Carcinoma | 37.7 ± 3.99 | 24 | |

| Caco-2 | Colorectal Carcinoma | 24.6 | - | [12] |

| U251 | Glioma | ~40-80 (Significant Inhibition) | 24-72 | [5] |

Table 2: Effect of Platycodin D on Key Regulatory Proteins

This table highlights the modulation of key proteins involved in apoptosis and cell cycle regulation following treatment with Platycodin D.

| Cell Line | Cancer Type | Protein | Effect | Pathway | Reference |

| Gastric Cancer Cells | Gastric Cancer | p21 | Increased | Cell Cycle Arrest | [9] |

| CDK2, Cyclin E1 | Decreased | Cell Cycle Arrest | [9] | ||

| Cleaved Caspase-3 | Increased | Apoptosis | [9] | ||

| Cleaved PARP | Increased | Apoptosis | [9] | ||

| U251 Glioma Cells | Glioma | Bax | Increased | Apoptosis | [5] |

| Bcl-2 | Decreased | Apoptosis | [5] | ||

| Cleaved Caspase-3 | Increased | Apoptosis | [5] | ||

| p-Akt | Decreased | Pro-survival | [5] |

Part 4: Detailed Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the anti-tumor effects of compounds like this compound.

Cell Viability (MTT/CCK-8) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT (or similar reagents like CCK-8) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells[13].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well[13]. Incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes[14]. This step is not required for CCK-8.

-

Absorbance Measurement: Measure the absorbance on a microplate reader at a wavelength of ~570 nm for MTT or ~450 nm for CCK-8[13][15].

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells within a population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is measured by a flow cytometer, allowing for the discrimination of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle[16].

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight)[17].

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS[17]. RNase A is crucial to degrade RNA, which PI can also bind to[16].

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Western Blot

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptosis cascade. A key event is the cleavage and activation of caspases (e.g., Caspase-3) and the cleavage of their substrates, such as PARP (Poly (ADP-ribose) polymerase)[18]. Changes in the expression of Bcl-2 family proteins can also be assessed.

Protocol:

-

Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer (or other suitable lysis buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to compare protein expression levels across different treatments. The appearance of cleaved forms of Caspase-3 and PARP is a hallmark of apoptosis[19].

Conclusion and Future Directions

While direct evidence for the anti-tumor effects of this compound is still emerging, its demonstrated ability to modulate autophagy and cellular senescence provides a strong rationale for its investigation as an anti-cancer agent[1]. The extensive body of research on the related compound, Platycodin D, reveals potent anti-proliferative, pro-apoptotic, and cell cycle-arresting properties across numerous cancer models, driven by the modulation of key signaling pathways like PI3K/Akt and JNK/MAPK[5][7][20].

Future studies should focus on systematically evaluating this compound using the established protocols outlined in this guide. Direct, head-to-head comparisons with Platycodin D will be crucial to elucidate any unique or more potent anti-tumor activities. Investigating its effects on apoptosis, cell cycle progression, and its in vivo efficacy in xenograft models will be critical next steps in determining its potential as a novel therapeutic lead for drug development.

References

- 1. This compound Inhibits Hepatocyte Senescence by Regulating Autophagy [agris.fao.org]

- 2. Autophagy and apoptosis in liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy modulates physiologic and adaptive response in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

- 7. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fb.cuni.cz [fb.cuni.cz]

- 9. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Platycodin D on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of Platycoside G1 in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's disease present a significant and growing challenge to global health. The complex pathology of these conditions, often involving neuroinflammation, oxidative stress, and apoptosis, necessitates the exploration of novel therapeutic agents. Saponins derived from natural sources have garnered considerable attention for their potential neuroprotective effects. Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) found in the root of Platycodon grandiflorum, has been identified as a key bioactive constituent in extracts demonstrating significant neuroprotective potential in preclinical models of Alzheimer's disease. While research on isolated this compound is still emerging, studies on Platycodon grandiflorum water extract (PGW), in which this compound is a notable component, provide compelling evidence for its role in mitigating neurotoxic insults. This technical guide synthesizes the current preclinical findings, focusing on the quantitative data, experimental methodologies, and underlying mechanisms of action related to the neuroprotective effects of extracts containing this compound.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies investigating the neuroprotective effects of Platycodon grandiflorum extracts containing this compound.

Table 1: Composition of this compound in Platycodon grandiflorum Water Extract (PGW)

| Compound | Retention Time (min) | Content (μg/g of extract, dry basis) |

| This compound | 22.37 | 292.56 ± 14.26[1] |

Table 2: In Vitro Neuroprotective Effects of Platycodon grandiflorum Water Extract (PGW) in Beta-Amyloid (Aβ)-Induced Neurotoxicity

| Experimental Model | Treatment | Concentration(s) | Key Findings |

| BV2 microglia cells | PGW + Aβ₂₅₋₃₅ (10 μM) | 50, 100, 200 μg/mL | Nitric Oxide (NO) Production Inhibition: Reductions of 30.4%, 36.7%, and 61.2% at 50, 100, and 200 μg/mL, respectively.[1] |

| Pro-inflammatory Cytokine Suppression: Effective suppression of IL-1β and IL-6. Significant inhibition of TNF-α at 200 μg/mL.[1] | |||

| Reactive Oxygen Species (ROS) Reduction: Dose-dependent attenuation of Aβ-induced ROS levels.[2] | |||

| Apoptosis Regulation: Restoration of Bcl-2 family protein levels and dose-dependent inhibition of caspase-3 activation.[2] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Culture and Treatment for In Vitro Studies

-

Cell Line: BV2 microglia cells, a murine microglial cell line, were utilized to investigate neuroinflammatory responses.[1][2]

-